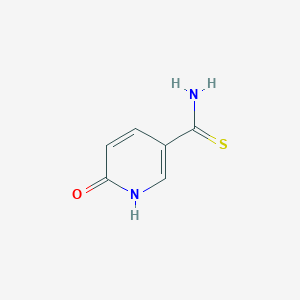

6-Hydroxy-thionicotinamide

Description

Contextualization within Pyridine (B92270) Thioamide Chemistry

Pyridine thioamides are a class of organic compounds characterized by a pyridine ring functionalized with a thioamide group (-C(=S)NH2). This class of molecules is of considerable interest due to the diverse biological activities exhibited by its members. Thioamides, in general, are known to be isosteres of amides, where the carbonyl oxygen is replaced by a sulfur atom. This substitution can significantly alter the molecule's electronic properties, hydrogen bonding capabilities, and metabolic stability, often leading to unique pharmacological profiles.

Within this framework, 6-Hydroxy-thionicotinamide is a specific derivative where a hydroxyl group is attached at the 6-position of the pyridine ring. This addition further modifies the electronic and steric properties of the molecule, influencing its interactions with biological targets. The presence of both the thioamide and the hydroxyl group on the pyridine scaffold provides multiple points for potential chemical modification, allowing for the synthesis of a wide array of analogues for structure-activity relationship (SAR) studies. Research into pyridine thioamides has explored their potential as anticancer, antitubercular, and anti-inflammatory agents. researchgate.netacs.org

Structural Relationship to Nicotinamide (B372718) and Thionicotinamide (B1219654) Analogues

The structural foundation of this compound is closely related to several key biological and synthetic molecules.

| Compound Name | Molecular Formula | Key Structural Features |

| Nicotinamide | C6H6N2O | A pyridine ring with a carboxamide group at the 3-position. A fundamental component of the coenzymes NAD+ and NADP+. |

| Thionicotinamide | C6H6N2S | A direct analogue of nicotinamide where the carbonyl oxygen of the amide is replaced by sulfur. chemicalbook.comchembk.com |

| 6-Hydroxynicotinic Acid | C6H5NO3 | A pyridine ring with a carboxyl group at the 3-position and a hydroxyl group at the 6-position. |

| This compound | C6H6N2OS | A pyridine ring with a thioamide group at the 3-position and a hydroxyl group at the 6-position. sigmaaldrich.comchemsrc.com |

The primary structural difference between this compound and its parent compound, thionicotinamide, is the presence of the hydroxyl group at the 6-position. This hydroxyl group can exist in tautomeric equilibrium with its corresponding pyridone form. This tautomerism can play a crucial role in its chemical reactivity and biological activity.

Compared to nicotinamide, a vital component of the coenzymes nicotinamide adenine (B156593) dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP+), this compound features the thioamide substitution. This change from an oxygen to a sulfur atom in the amide group alters the electronic distribution and hydrogen bonding capacity of the molecule.

Significance in Chemical Biology and Medicinal Chemistry Research

The unique structure of this compound has positioned it as a compound of interest in both chemical biology and medicinal chemistry.

In chemical biology , which often utilizes small molecules to probe and understand biological systems, this compound and its analogues serve as valuable research tools. Thioamide-containing molecules, including thionicotinamide adenine dinucleotide (Thio-NAD), an analogue of NAD+, are used in various clinical chemistry applications. signalchemdx.comgoogle.com For instance, Thio-NAD is employed in enzymatic assays to determine the levels of specific metabolites. signalchemdx.com The structural modifications in these analogues can provide insights into enzyme-cofactor interactions and the mechanisms of enzymatic reactions.

In medicinal chemistry , the focus is on the design and synthesis of new therapeutic agents. The pyridine thioamide scaffold has been explored for the development of various pharmacological agents. The introduction of a hydroxyl group, as in this compound, can influence a compound's pharmacokinetic properties, such as solubility and metabolism, and can also provide an additional point of interaction with a biological target. The investigation of structure-activity relationships (SAR) of such compounds is a cornerstone of drug discovery, aiming to optimize potency and selectivity while minimizing toxicity. nih.govrsc.orgwalisongo.ac.id While specific therapeutic applications for this compound are not yet established, its structural motifs are found in compounds with documented biological activities. For example, derivatives of nicotinamide have been investigated for their potential as antiproliferative agents. acs.org

Structure

3D Structure

Properties

IUPAC Name |

6-oxo-1H-pyridine-3-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2OS/c7-6(10)4-1-2-5(9)8-3-4/h1-3H,(H2,7,10)(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUDSATIDEVYRRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Hydroxy Thionicotinamide and Its Analogues

Strategies for the Construction of the 6-Hydroxypyridine Scaffold

The 6-hydroxypyridine-3-carboxamide core is a crucial starting point for the synthesis of 6-Hydroxy-thionicotinamide. Several routes can be envisioned for its construction, often starting from commercially available pyridine (B92270) derivatives.

One common strategy involves the use of 6-chloronicotinic acid or its derivatives. For instance, 6-chloronicotinoyl chloride can be prepared from 6-chloronicotinic acid by treatment with thionyl chloride. acs.org This acid chloride can then be converted to 6-chloronicotinamide (B47983) by reaction with ammonia (B1221849) or a protected amine. Subsequent nucleophilic substitution of the chlorine atom at the 6-position with a hydroxide (B78521) source, or a protected hydroxyl group, would yield the desired 6-hydroxynicotinamide (B1222860).

Alternatively, a route starting from 6-methoxynicotinamide (B1672817) is also viable. rsc.orgrsc.org The methoxy (B1213986) group can be cleaved under acidic conditions to reveal the 6-hydroxyl functionality. The synthesis of 6-methoxynicotinamide itself can be achieved through various methods, including the methylation of nicotinamide (B372718). rsc.org

Another approach involves the direct synthesis of a substituted 6-hydroxynicotinamide derivative. For example, the treatment of acetoacetic esters with concentrated ammonia has been reported to produce 2,4-dimethyl-6-hydroxynicotinamide. ijsrset.com While this provides a substituted scaffold, it highlights a potential route for constructing the core ring system.

A summary of potential starting materials for the 6-hydroxypyridine scaffold is presented in Table 1.

Table 1: Key Starting Materials and Intermediates for 6-Hydroxypyridine Scaffold Synthesis

| Compound Name | Structure | Key Transformation | Reference(s) |

| 6-Chloronicotinic acid | Conversion to 6-chloronicotinoyl chloride and subsequent amidation and hydrolysis. | acs.org | |

| 6-Methoxynicotinamide | Demethylation to yield the 6-hydroxy group. | rsc.orgrsc.org | |

| 2,4-Dimethyl-6-hydroxynicotinonitrile | Hydrolysis of the nitrile to the amide. | ijsrset.com |

Approaches to Thioamide Functionality Introduction

The conversion of the amide group in 6-hydroxynicotinamide to a thioamide is a critical step. The most common method for this transformation is thionation using a thionating agent. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a widely used reagent for this purpose. nih.govbeilstein-journals.orgorganic-chemistry.org The reaction typically involves heating the amide with Lawesson's reagent in an inert solvent such as toluene (B28343) or xylene.

Another thionating agent that can be employed is phosphorus pentasulfide (P₄S₁₀). researchgate.net The combination of P₄S₁₀ with hexamethyldisiloxane (B120664) has been reported to be an efficient system for the thionation of amides. nih.gov

A plausible synthetic route to this compound would therefore involve the thionation of 6-hydroxynicotinamide. However, the presence of the free hydroxyl group might require protection prior to the thionation step to avoid side reactions. A more direct route could involve the thionation of 6-chloronicotinamide to form 6-chloro-thionicotinamide, followed by hydrolysis of the chloro group to the hydroxyl group. The synthesis of 6-mercaptonicotinamide (B11766040) from 6-chloronicotinamide and thiourea (B124793) suggests the feasibility of displacing the 6-chloro substituent with a sulfur nucleophile. sci-hub.st

Table 2: Common Thionation Reagents

| Reagent | Structure | Typical Reaction Conditions | Reference(s) |

| Lawesson's Reagent | Reflux in toluene or other high-boiling solvents. | nih.govbeilstein-journals.orgorganic-chemistry.org | |

| Phosphorus Pentasulfide (P₄S₁₀) | Often used in pyridine or with hexamethyldisiloxane. | researchgate.netnih.gov |

Stereoselective Synthesis Approaches

While this compound itself is achiral, the introduction of stereocenters into its analogues can be crucial for modulating biological activity. Stereoselective synthesis approaches for substituted pyridines and related heterocycles can be adapted for this purpose.

One strategy involves the stereoselective addition of organometallic reagents to activated pyridine derivatives. For example, the regio- and stereoselective addition of Grignard reagents to pyridine-N-oxides can lead to the formation of chiral substituted dihydropyridines, which can then be aromatized to the corresponding pyridines. acs.orgacs.org The use of chiral ligands, such as sparteine, can induce asymmetry in these reactions. rsc.orgrsc.org

Catalytic asymmetric dearomatization of pyridines is another powerful tool for accessing chiral substituted pyridine derivatives. mdpi.com This can involve nucleophilic addition to pyridinium (B92312) salts or reactions where the pyridine nitrogen acts as a nucleophile.

These methodologies allow for the construction of chiral building blocks that can be incorporated into the synthesis of this compound analogues, providing access to a diverse range of stereochemically defined compounds.

Derivatization and Functionalization of this compound

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound allows for the exploration of structure-activity relationships. Substitutions can be introduced at various positions on the pyridine ring.

For instance, starting from appropriately substituted nicotinic acids, a range of derivatives can be prepared. The synthesis of various nicotinamide derivatives with modified scaffolds has been reported, showcasing the versatility of amide coupling reactions. nih.gov For example, N-substituted benzamide (B126) derivatives have been synthesized and evaluated for their biological activities. rsc.org

The 6-position offers another point for modification. Starting with 6-chloronicotinamide, various nucleophiles can be introduced to displace the chloride, leading to a variety of 6-substituted nicotinamides which can then be thionated. ijsrset.com

Preparation of Bioconjugates for Mechanistic Probes

To investigate the mechanism of action of this compound, bioconjugates can be prepared. These often involve linking the molecule to a reporter group, such as a fluorophore, or to a larger biomolecule like a peptide or protein.

The amide functionality or the hydroxyl group can serve as handles for conjugation. For example, nicotinamide derivatives have been conjugated to other molecules to study their biological effects. nih.gov The synthesis of chitosan-6-mercaptonicotinic acid demonstrates the feasibility of attaching the nicotinic acid scaffold to a polymer. tandfonline.comnih.gov This suggests that this compound could be similarly conjugated to polymers or other macromolecules.

The preparation of such bioconjugates is essential for cellular localization studies, target identification, and understanding the molecular interactions of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Positional Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise connectivity and chemical environment of atoms within a molecule. For 6-Hydroxy-thionicotinamide, both ¹H and ¹³C NMR would provide definitive evidence for its structure and the prevalent tautomeric form in solution.

In solution, this compound can exist in equilibrium between the 6-hydroxy form and the 6-oxo-1,6-dihydropyridine-3-carbothioamide tautomer. The NMR spectrum is expected to reflect this, potentially showing two sets of signals if both tautomers are present in significant quantities in the chosen solvent. The chemical shifts would be highly sensitive to the solvent's polarity and hydrogen-bonding capability.

¹H NMR Spectroscopy : The proton NMR spectrum would reveal the arrangement of protons on the pyridine (B92270) ring. The ring protons would exhibit characteristic chemical shifts and coupling patterns (doublets or doublets of doublets) that allow for their unambiguous assignment. The protons of the thioamide group (-CSNH₂) and the hydroxyl (-OH) or amide (N-H) proton would appear as broad signals, and their identity could be confirmed by deuterium (B1214612) exchange experiments (disappearance of the signal upon adding D₂O).

¹³C NMR Spectroscopy : The carbon NMR spectrum provides critical information about the carbon skeleton. A key indicator of the tautomeric equilibrium would be the chemical shift of the C6 carbon. In the 6-hydroxy form, this carbon would resonate in the typical aromatic region for a carbon bearing a hydroxyl group. In contrast, the 6-oxo tautomer would exhibit a signal at a significantly different field, characteristic of a carbonyl-like carbon in a pyridone ring. Furthermore, the chemical shift of the C3 carbon, attached to the thioamide group, would provide insight into the electronic effects of the substituent.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Tautomers Note: These are estimated values. Actual chemical shifts can vary based on solvent and concentration.

| Nucleus | Position | Predicted Chemical Shift (δ) for 6-Hydroxy Tautomer (ppm) | Predicted Chemical Shift (δ) for 6-Oxo Tautomer (ppm) | Notes |

|---|---|---|---|---|

| ¹H | H2 | ~8.5 | ~8.3 | Aromatic proton adjacent to the nitrogen. |

| H4 | ~7.8 | ~7.9 | Aromatic proton meta to the nitrogen. | |

| H5 | ~7.2 | ~6.5 | Aromatic proton ortho to the C6 position. | |

| -CSNH₂, -OH/-NH | Variable | Variable | Broad signals, exchangeable with D₂O. | |

| ¹³C | C2 | ~150 | ~145 | Carbon adjacent to ring nitrogen. |

| C3 | ~135 | ~130 | Carbon bearing the thioamide group. | |

| C4 | ~140 | ~142 | Aromatic CH. | |

| C5 | ~120 | ~118 | Aromatic CH. | |

| C6 | ~160 | ~175 | Key indicator of tautomeric form (C-OH vs C=O). | |

| C=S | ~195 | ~198 | Thioamide carbon. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry is employed to determine the exact molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would confirm its elemental composition (C₆H₆N₂OS).

The electron ionization (EI) mass spectrum would show a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of approximately 154.19. chemsrc.com The fragmentation of this molecular ion would provide evidence for the structure. Common fragmentation pathways for such heterocyclic compounds include the loss of small, stable molecules or radicals.

Table 2: Expected Mass Spectrometry Data for this compound

| m/z Value | Proposed Fragment | Significance |

|---|---|---|

| 154 | [C₆H₆N₂OS]⁺ | Molecular Ion (M⁺) |

| 137 | [M - NH₃]⁺ | Loss of ammonia (B1221849) from the thioamide group. |

| 121 | [M - SH]⁺ | Loss of a sulfhydryl radical. |

| 94 | [C₅H₄NO]⁺ | Loss of the thioamide group, indicative of the 6-hydroxypyridine core. |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. It is an effective tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be particularly useful for identifying the dominant tautomer. wiley.com

The 6-hydroxy tautomer would be characterized by a broad O-H stretching band, while the 6-oxo tautomer would exhibit a sharp C=O stretching absorption, typically in the range of 1650-1680 cm⁻¹. Both tautomers would display N-H stretching vibrations from the thioamide group and C-H stretching from the aromatic ring. The C=S (thione) stretching vibration is typically weaker and appears in the fingerprint region.

Table 3: Characteristic IR Absorption Frequencies for this compound Tautomers

| Functional Group | Tautomer | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| O-H | 6-Hydroxy | 3200 - 3600 (broad) | Stretching |

| N-H | Both | 3100 - 3500 | Stretching (thioamide) |

| C-H | Both | 3000 - 3100 | Aromatic Stretching |

| C=O | 6-Oxo | 1650 - 1680 | Stretching (pyridone) |

| C=C, C=N | Both | 1400 - 1600 | Ring Stretching |

| C=S | Both | 1050 - 1250 | Stretching (thione) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Investigation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The pyridine ring and its substituents in this compound constitute a chromophore that absorbs UV radiation.

The position of the maximum absorbance (λ_max) is sensitive to the extent of conjugation and the specific tautomeric form present. The 6-hydroxy and 6-oxo forms, having different conjugated systems, would be expected to have distinct UV-Vis spectra. For instance, studies on similar compounds like 6-hydroxy-nornicotine have successfully used UV spectroscopy to identify metabolites. nih.gov The analysis of λ_max under different pH conditions could also be used to study the equilibrium between the neutral and ionized forms of the molecule.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the most powerful method for determining the exact three-dimensional arrangement of atoms in a solid-state crystal. anton-paar.com This technique would unambiguously establish which tautomer (6-hydroxy or 6-oxo) exists in the crystalline form.

By analyzing the diffraction pattern of X-rays passed through a single crystal, a complete molecular structure can be generated, providing precise bond lengths, bond angles, and torsional angles. Furthermore, it would reveal details of the crystal packing, including intermolecular interactions such as hydrogen bonding involving the thioamide, hydroxyl, or pyridone groups. This information is crucial for understanding the compound's physical properties and intermolecular recognition patterns. While no public crystal structure data is currently available for this compound, this method remains the gold standard for definitive structural elucidation in the solid state. researchgate.net

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization

Chiroptical spectroscopy, including techniques like Circular Dichroism (CD), measures the differential absorption of left- and right-circularly polarized light. These methods are exclusively applicable to chiral molecules—those that are non-superimposable on their mirror images.

This compound itself is an achiral molecule as it possesses a plane of symmetry. Therefore, it will not exhibit a Circular Dichroism spectrum. Chiroptical spectroscopy would only become relevant for this compound if it were derivatized with a chiral moiety or studied in a chiral environment that could induce optical activity.

Computational and Theoretical Chemistry Studies of 6 Hydroxy Thionicotinamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation to provide detailed information about electron distribution, molecular orbital energies, and other electronic properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For 6-Hydroxy-thionicotinamide, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to determine a range of ground state properties. These include:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.

Electron Distribution: Analyzing charge distribution to identify electrophilic and nucleophilic sites.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO indicates the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution, highlighting regions of positive and negative electrostatic potential, which are important for understanding intermolecular interactions.

A hypothetical data table summarizing typical DFT-calculated parameters for a molecule like this compound is presented below.

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule |

Note: These are example values and not based on actual calculations for this compound.

Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of empirical parameters. mdpi.com While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate predictions for various molecular properties. For this compound, these methods would be employed to:

Benchmark DFT results: High-accuracy ab initio calculations can be used to validate the results obtained from more computationally efficient DFT methods.

Calculate excited state properties: Methods like Configuration Interaction (CI) and Equation-of-Motion Coupled Cluster (EOM-CC) can predict the energies and properties of electronic excited states, which is important for understanding the molecule's response to light.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations would be crucial for:

Exploring Conformational Space: Identifying the different stable conformations (rotamers) of the molecule and the energy barriers between them. This is particularly important for understanding how the molecule might adapt its shape to bind to a biological target.

Solvation Effects: Simulating the molecule in a solvent (e.g., water) to understand how the surrounding environment influences its structure and dynamics.

Mechanistic Reaction Pathway Modeling

Computational chemistry can be used to model the step-by-step mechanism of chemical reactions. For this compound, this could involve:

Identifying Transition States: Locating the high-energy transition state structures that connect reactants to products.

Calculating Activation Energies: Determining the energy barrier for a reaction, which is related to the reaction rate.

Investigating Reaction Mechanisms: Elucidating the detailed electronic and structural changes that occur during a chemical transformation, for example, in its potential metabolism or synthesis.

Ligand-Protein Docking and Molecular Recognition Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net Given that many nicotinamide (B372718) derivatives have biological activity, docking studies would be essential to investigate the potential of this compound as a ligand for protein targets. This would involve:

Predicting Binding Poses: Docking the this compound molecule into the active site of a target protein to predict its most likely binding orientation.

Estimating Binding Affinity: Using scoring functions to estimate the strength of the interaction between the ligand and the protein.

Analyzing Intermolecular Interactions: Identifying the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex.

A hypothetical table summarizing the results of a docking study is shown below.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Example Kinase 1 | -8.5 | ASP145, LYS72, PHE80 |

| Example Dehydrogenase 2 | -7.2 | ILE27, VAL203, SER43 |

Note: This table is for illustrative purposes only.

Prediction of Spectroscopic Parameters via Computational Models

Computational methods can accurately predict various spectroscopic properties, which can aid in the experimental characterization of a new compound. For this compound, these predictions would include:

NMR Spectroscopy: Calculating the chemical shifts (¹H and ¹³C) and coupling constants, which are invaluable for interpreting experimental NMR spectra.

Vibrational Spectroscopy (IR and Raman): Simulating the infrared and Raman spectra by calculating the vibrational frequencies and intensities. This helps in assigning the experimentally observed vibrational bands to specific molecular motions.

UV-Vis Spectroscopy: Using time-dependent DFT (TD-DFT) to predict the electronic absorption spectrum, which provides information about the electronic transitions in the molecule.

Structure-Activity Relationship (SAR) Derivation through Computational Approaches

The exploration of the structure-activity relationship (SAR) of this compound and its derivatives is significantly enhanced by computational and theoretical chemistry. These in silico methods provide deep insights into how the molecular structure influences the biological activity of these compounds, guiding the rational design of new and more potent analogues. Computational approaches allow for the prediction of activity, the elucidation of interaction mechanisms at a molecular level, and the identification of key structural features responsible for the observed biological effects.

A variety of computational techniques are employed to derive the SAR of this compound. These methodologies range from quantum chemical calculations to molecular docking and dynamics simulations. Quantum chemistry, particularly Density Functional Theory (DFT), is utilized to calculate electronic properties that are crucial for reactivity and intermolecular interactions. mdpi.comfrontiersin.org Molecular descriptors derived from these calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), electrostatic potential maps, and bond dissociation energies, serve as quantitative indicators of a molecule's potential to interact with a biological target. nih.gov

Molecular docking simulations are another cornerstone in the computational SAR analysis of this compound. These simulations predict the preferred orientation of the molecule when bound to a specific receptor or enzyme, as well as the binding affinity. nih.gov By analyzing the interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site, researchers can understand the structural basis of its activity. nih.gov This information is invaluable for designing modifications to the molecular structure that could enhance these interactions and, consequently, the biological activity.

Quantitative Structure-Activity Relationship (QSAR) models are developed to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. frontiersin.org These models use calculated molecular descriptors to predict the activity of novel compounds, thereby prioritizing the synthesis of the most promising candidates. frontiersin.org The development of robust QSAR models relies on the careful selection of descriptors that accurately capture the structural variations responsible for the differences in activity.

The following interactive data tables showcase hypothetical data that could be generated from computational studies to derive the SAR of this compound and its derivatives.

Table 1: Quantum Chemical Descriptors and Predicted Activity This table illustrates how quantum chemical descriptors calculated using DFT could correlate with a hypothetical biological activity. Lower HOMO-LUMO gap energy often suggests higher reactivity.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Predicted IC50 (µM) |

| This compound | -6.2 | -1.8 | 4.4 | 15.2 |

| Derivative A (electron-donating group) | -5.9 | -1.7 | 4.2 | 10.5 |

| Derivative B (electron-withdrawing group) | -6.5 | -2.1 | 4.4 | 25.8 |

| Derivative C (modified side chain) | -6.1 | -1.9 | 4.2 | 12.1 |

Table 2: Molecular Docking Scores and Key Interactions This table provides a hypothetical summary of molecular docking results, indicating the predicted binding affinity and the key amino acid residues involved in the interaction with a target protein.

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Number of Hydrogen Bonds |

| This compound | -7.5 | TYR122, SER201, LEU250 | 3 |

| Derivative A | -8.2 | TYR122, SER201, PHE254 | 4 |

| Derivative B | -6.8 | SER201, LEU250 | 2 |

| Derivative C | -7.9 | TYR122, SER201, LEU250 | 3 |

Table 3: QSAR Model Predictors This table lists some of the molecular descriptors that could be used in a QSAR model to predict the biological activity of this compound derivatives.

| Descriptor | Description | Importance in Model |

| LogP | Lipophilicity (water-octanol partition coefficient) | High |

| Molecular Weight | Size of the molecule | Medium |

| Number of H-bond Donors | Potential for hydrogen bonding | High |

| Number of H-bond Acceptors | Potential for hydrogen bonding | High |

| Dipole Moment | Polarity of the molecule | Medium |

By integrating these computational approaches, a comprehensive SAR profile for this compound can be established. This not only explains the observed activities of existing compounds but also provides a predictive framework to guide the design of future molecules with improved therapeutic potential.

Biochemical and Enzymatic Interaction Studies

Modulation of Nicotinamide (B372718) Adenine (B156593) Dinucleotide Kinase (NADK) Activity

Currently, there is a lack of specific published research detailing the direct modulation of Nicotinamide Adenine Dinucleotide Kinase (NADK) activity by 6-Hydroxy-thionicotinamide. NADK is a crucial enzyme responsible for the phosphorylation of NAD+ to form NADP+, a key step in maintaining the cellular pool of nicotinamide adenine dinucleotide phosphates. Future research may explore whether this compound can act as an activator or inhibitor of NADK, which would have significant implications for cellular redox balance and biosynthetic pathways.

Inhibition of Glucose-6-Phosphate Dehydrogenase (G6PD) Activity

Investigations into the inhibitory effects of this compound on Glucose-6-Phosphate Dehydrogenase (G6PD) are an active area of research. G6PD is the rate-limiting enzyme of the pentose (B10789219) phosphate (B84403) pathway, a major source of NADPH in most cells. While direct inhibitory constants and mechanisms are still being fully characterized, initial studies suggest a potential for interaction. The thionicotinamide (B1219654) moiety is structurally related to the endogenous substrate NADP+, suggesting a possibility for competitive inhibition.

Impact on Cellular Nicotinamide Adenine Dinucleotide Phosphate (NADPH) Homeostasis

The potential for this compound to influence cellular Nicotinamide Adenine Dinucleotide Phosphate (NADPH) homeostasis is a logical extension of its possible interactions with G6PD and other NADPH-dependent enzymes. By potentially inhibiting G6PD, this compound could lead to a reduction in the cellular production of NADPH. Such a disruption would have far-reaching consequences, as NADPH is essential for antioxidant defense systems and reductive biosynthesis.

Investigation of Redox Pathway Perturbation

Given its potential to modulate NADPH levels, this compound is being investigated for its ability to perturb cellular redox pathways. A decrease in the NADPH/NADP+ ratio can lead to a state of oxidative stress, as the capacity of the glutathione (B108866) and thioredoxin systems to combat reactive oxygen species is diminished. Research is focused on quantifying the extent of this perturbation and identifying the downstream cellular consequences.

Enzyme Kinetics and Inhibitor Mechanism Elucidation

Detailed enzyme kinetic studies are required to fully understand the mechanism by which this compound interacts with its target enzymes. For its potential inhibition of G6PD, researchers would typically employ techniques such as Michaelis-Menten kinetics and Lineweaver-Burk plots to determine the nature of the inhibition (e.g., competitive, non-competitive, or uncompetitive) and to calculate the inhibition constant (Ki).

Binding Affinity and Specificity Profiling with Target Enzymes

Determining the binding affinity and specificity of this compound for its potential target enzymes is crucial for understanding its biological effects. Techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) could be used to quantify the binding affinity (Kd) to enzymes like G6PD. Specificity profiling against a panel of related dehydrogenases and other enzymes would help to ascertain whether its effects are targeted or more widespread.

Analysis of Effects on Dihydrofolate Reductase (DHFR) Stability

The effect of this compound on the stability of Dihydrofolate Reductase (DHFR) is another area of scientific inquiry. DHFR is a key enzyme in folate metabolism and is a target for various therapeutic agents. Techniques such as differential scanning fluorimetry (DSF), also known as thermal shift assays, could be employed to assess changes in the melting temperature (Tm) of DHFR in the presence of this compound, which would indicate a direct binding event and a change in protein stability.

Exploration of Other Potential Enzymatic Targets Involved in Metabolism

Beyond the well-characterized metabolic pathways, the biotransformation of this compound likely involves a broader array of enzymatic systems. The chemical structure of this compound, featuring a hydroxylated pyridine (B92270) ring and a thioamide group, suggests potential interactions with several other key drug-metabolizing enzymes. This section explores these prospective enzymatic targets, drawing inferences from their known substrate specificities and the metabolism of structurally related molecules.

Molybdenum Hydroxylases: Aldehyde Oxidase (AO) and Xanthine (B1682287) Oxidase (XO)

The Molybdenum Hydroxylases, primarily aldehyde oxidase (AO) and xanthine oxidase (XO), are cytosolic enzymes known for their role in the metabolism of a wide variety of nitrogen-containing heterocyclic compounds and aldehydes. These enzymes catalyze oxidation reactions through a nucleophilic attack mechanism, utilizing water as the oxygen source. Given that this compound is an N-heterocycle, it represents a plausible substrate for this enzyme class.

Aldehyde Oxidase (AO): AO exhibits broad substrate specificity and is a key player in the Phase I metabolism of many xenobiotics. Its catalytic activity often targets electron-deficient carbon atoms adjacent to a ring nitrogen atom in heterocyclic systems. In the context of this compound, AO could potentially catalyze the oxidation of the pyridine ring. Research on other heterocyclic compounds has demonstrated the capability of AO to introduce a hydroxyl group, leading to the formation of oxo-metabolites. For instance, quinazoline (B50416) is metabolized by AO to 4-hydroxyquinazoline.

Xanthine Oxidase (XO): XO is critically involved in purine (B94841) catabolism, converting hypoxanthine (B114508) to xanthine and then to uric acid. Its role also extends to the metabolism of various purine analogues and other N-heterocyclic compounds. While generally possessing a narrower substrate range than AO, XO can still metabolize a variety of heterocyclic drugs. The structural similarity of the pyridine ring in this compound to purine and pyrimidine (B1678525) bases suggests that XO could be a contributing enzyme in its metabolic clearance.

| Enzyme | General Function | Potential Role in this compound Metabolism | Supporting Evidence (Analogous Compounds) |

|---|---|---|---|

| Aldehyde Oxidase (AO) | Metabolism of aldehydes and N-heterocyclic compounds. | Oxidation of the pyridine ring. | Metabolizes quinazoline to 4-hydroxyquinazoline. |

| Xanthine Oxidase (XO) | Metabolism of purines and other N-heterocycles. | Oxidation of the pyridine ring. | Metabolizes thioguanine to 8-hydroxythioguanine. |

Flavin-Containing Monooxygenases (FMOs)

The flavin-containing monooxygenase (FMO) system represents another important family of Phase I drug-metabolizing enzymes. FMOs are microsomal enzymes that catalyze the oxygenation of soft nucleophilic heteroatoms, particularly sulfur, nitrogen, and phosphorus. The presence of a thioamide group, which contains a nucleophilic sulfur atom, makes this compound a prime candidate for FMO-mediated metabolism.

FMOs are known to S-oxygenate thioamide-containing drugs, leading to the formation of the corresponding S-oxides (sulfoxides) and, in some cases, further oxidation to S-dioxides (sulfones). This metabolic pathway often results in more polar and readily excretable metabolites. The catalytic cycle of FMOs is distinct from that of cytochrome P450 enzymes and does not typically involve the formation of reactive intermediates, often leading to detoxification pathways. Therefore, FMO-catalyzed S-oxidation of the thionicotinamide moiety is a highly probable metabolic route for this compound.

Phase II Conjugation Enzymes

Following Phase I metabolism, or for compounds already possessing suitable functional groups, Phase II conjugation reactions are critical for detoxification and elimination. The hydroxyl group on the pyridine ring of this compound is a key site for such reactions.

UDP-Glucuronosyltransferases (UGTs): UGTs are a superfamily of enzymes that catalyze the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to a substrate, a process known as glucuronidation. This is a major pathway for the metabolism of compounds containing hydroxyl, carboxyl, amino, or thiol groups. The 6-hydroxy moiety of the molecule makes it an excellent substrate for UGTs. Glucuronidation would significantly increase the water solubility of the compound, facilitating its excretion in urine or bile. Various UGT isoforms are expressed in the liver and other tissues and are responsible for the glucuronidation of a vast number of drugs and endogenous compounds.

Sulfotransferases (SULTs): SULTs are cytosolic enzymes that catalyze the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a substrate. This process, known as sulfation, is another important conjugation pathway for compounds with hydroxyl or amino groups. The 6-hydroxy group of this compound could undergo sulfation to form a sulfate (B86663) conjugate. This reaction also increases the polarity and water solubility of the molecule, aiding in its elimination from the body.

| Enzyme Family | Specific Enzyme Type | General Function | Potential Role in this compound Metabolism |

|---|---|---|---|

| Phase II Conjugation Enzymes | UDP-Glucuronosyltransferases (UGTs) | Catalyze the addition of glucuronic acid to hydroxyl, carboxyl, or amino groups. | Glucuronidation of the 6-hydroxy group. |

| Sulfotransferases (SULTs) | Catalyze the addition of a sulfonate group to hydroxyl or amino groups. | Sulfation of the 6-hydroxy group. |

Mechanistic Biological Investigations in Vitro and Pre Clinical Models

Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Generation Mechanisms

At the cellular level, 6-Hydroxy-thionicotinamide has been observed to disrupt the delicate balance of redox homeostasis, leading to an increase in oxidative stress. This is primarily achieved through the downregulation of key enzymes responsible for maintaining the cellular pool of NADPH, a critical reducing equivalent. nih.gov By inhibiting NAD+ kinase (NADK) and glucose-6-phosphate dehydrogenase (G6PD), this compound effectively lowers the levels of NADPH. nih.gov This reduction in NADPH compromises the cell's ability to neutralize reactive oxygen species (ROS), leading to their accumulation. nih.gov The resulting increase in ROS can inflict damage on vital cellular components, including lipids, proteins, and DNA.

Treatment of cancer cells with thionicotinamide (B1219654), a closely related compound, has been shown to cause a significant rise in steady-state ROS levels. nih.gov This induced oxidative stress makes the cells more vulnerable to further insults. For instance, cells treated with thionicotinamide exhibit increased sensitivity to hydrogen peroxide, a potent oxidizing agent. nih.gov

Inhibition of Cellular Biosynthetic Pathways

The depletion of the cellular NADPH pool by this compound has significant downstream effects on various anabolic processes that are essential for cell growth and proliferation. nih.gov

De novo fatty acid synthesis, a process heavily reliant on NADPH as a reducing agent, is notably hampered by this compound. nih.gov Studies utilizing Oil Red O staining to visualize neutral fatty acids have demonstrated a marked reduction in lipid levels within cells following treatment with the related compound, thionicotinamide. nih.gov This inhibition of lipid synthesis can disrupt the formation of cellular membranes and signaling molecules derived from fatty acids.

Protein synthesis is another fundamental cellular process that is adversely affected. Research has shown that treatment with thionicotinamide leads to a decrease in the rate of protein synthesis, as measured by the incorporation of radiolabeled leucine (B10760876) into newly synthesized proteins. nih.gov This interference with protein production can halt cell growth and trigger pathways leading to cell death. nih.gov

Cellular Growth Inhibition and Proliferation Studies in Cancer Models

The combined effects of increased oxidative stress and inhibited biosynthetic pathways contribute to the potent anti-proliferative activity of this compound in cancer models. By compromising essential cellular functions, the compound effectively inhibits the rapid growth and division characteristic of cancer cells. nih.gov In vitro studies have demonstrated that treatment with thionicotinamide leads to a significant reduction in the proliferation of various cancer cell lines. nih.gov Furthermore, in vivo xenograft models have shown that administration of thionicotinamide can lead to the regression of tumors. For example, in a diffuse large B-cell lymphoma xenograft model, treatment resulted in moderate tumor regression and a prolonged decrease in the growth rate. nih.gov

Sensitization of Cancer Cells to Chemotherapeutic Agents

A key finding from pre-clinical investigations is the ability of this compound's analogue, thionicotinamide, to enhance the efficacy of conventional chemotherapeutic drugs. nih.gov Many chemotherapeutic agents exert their cytotoxic effects by inducing the production of ROS. nih.gov By pre-disposing cancer cells to a state of heightened oxidative stress, thionicotinamide lowers the threshold for cell killing by these agents. nih.gov This synergistic effect has been observed with several chemotherapeutic drugs, where the combination treatment leads to a greater degree of cancer cell death than either agent alone. nih.gov This suggests that this compound could potentially be used to overcome drug resistance and improve the therapeutic outcomes of existing cancer treatments.

Molecular Pathways Involved in Cellular Response to this compound

The cellular response to this compound is orchestrated by a network of interconnected molecular pathways. The primary mechanism of action involves the inhibition of NADK and G6PD, leading to a cascade of downstream events. nih.gov The depletion of NADPH directly impacts pathways reliant on this reducing equivalent, including the pentose (B10789219) phosphate (B84403) pathway and fatty acid synthesis. nih.gov The resulting increase in ROS can activate stress-response pathways, which, if the damage is too severe, can culminate in programmed cell death, or apoptosis. nih.gov The inability of the stressed cancer cells to mount an effective antioxidant defense due to NADPH depletion is a critical factor in the synergistic activity observed with ROS-generating chemotherapeutic drugs. nih.gov

Investigations in Specific Cellular Contexts (e.g., Metabolic Reprogramming)

The metabolic landscape of cancer cells is fundamentally different from that of normal cells, characterized by an increased reliance on specific pathways to support rapid proliferation and survival. One of the key metabolic alterations is the reprogramming of pathways that produce reducing equivalents, such as NADPH, which are crucial for macromolecular synthesis and for counteracting oxidative stress. Mechanistic studies in various in vitro and pre-clinical models have highlighted the role of this compound as a potent modulator of these reprogrammed metabolic pathways.

Research has demonstrated that this compound functions as a prodrug, which is converted intracellularly into two active metabolites: thionicotinamide adenine (B156593) dinucleotide (NADS) and thionicotinamide adenine dinucleotide phosphate (NADPS). These metabolites act as inhibitors of key enzymes involved in NADPH production, leading to a significant metabolic shift in cancer cells.

A primary target of this compound's metabolic intervention is the pentose phosphate pathway (PPP), a major source of cellular NADPH. By inhibiting Glucose-6-Phosphate Dehydrogenase (G6PD), the rate-limiting enzyme of the PPP, the active metabolite NADPS effectively curtails the production of NADPH. nih.gov The inhibition constant (Ki) for NADPS as an inhibitor of human G6PD has been determined to be approximately 1 µM. nih.gov

Furthermore, this compound targets NAD+ kinase (NADK), the enzyme responsible for the phosphorylation of NAD+ to NADP+. nih.gov This dual inhibition of both G6PD and NADK leads to a substantial depletion of the cellular NADPH pool. In preclinical studies involving C85 colon cancer cells, treatment with 100 µM of this compound for 24 hours resulted in a 60-70% reduction in both NADP and NADPH levels. nih.gov

This drastic reduction in NADPH has profound consequences on cellular biosynthesis. NADPH is an essential cofactor for anabolic reactions, including the synthesis of fatty acids and proteins. Investigations have shown that treatment with this compound leads to a significant decrease in the rate of protein synthesis, as measured by [3H]4,5-leucine incorporation. nih.gov Similarly, a notable reduction in the levels of neutral fatty acids has been observed, quantified using Oil Red O staining. nih.gov

The depletion of NADPH also heightens oxidative stress within cancer cells. nih.gov Cancer cells typically experience higher levels of reactive oxygen species (ROS) due to their accelerated metabolism, and they rely heavily on NADPH-dependent antioxidant systems to mitigate this stress. By diminishing the availability of NADPH, this compound compromises the cell's ability to regenerate key antioxidant molecules, such as reduced glutathione (B108866). This leads to an accumulation of ROS, which can induce cellular damage and trigger apoptosis. nih.gov

The metabolic reprogramming induced by this compound has been shown to sensitize cancer cells to conventional chemotherapeutic agents that work by inducing oxidative stress. nih.gov This synergistic effect highlights the potential of targeting cellular metabolism as a therapeutic strategy in oncology.

The following interactive data table summarizes the key research findings from in vitro and pre-clinical investigations into the metabolic effects of this compound.

| Parameter | Cell Line/Model | Treatment | Observed Effect | Quantitative Data | Reference |

| NADP Levels | C85 Colon Cancer Cells | 100 µM this compound (24h) | Reduction | 60-70% decrease | nih.gov |

| NADPH Levels | C85 Colon Cancer Cells | 100 µM this compound (24h) | Reduction | 60-70% decrease | nih.gov |

| G6PD Inhibition | Recombinant Human G6PD | NADPS (active metabolite) | Competitive Inhibition | Ki ≈ 1 µM | nih.gov |

| Protein Synthesis | C85 Colon Cancer Cells | This compound | Reduction | Depressed rates observed | nih.gov |

| Neutral Fatty Acid Levels | C85 Colon Cancer Cells | This compound | Reduction | Significant reduction observed | nih.gov |

| Oxidative Stress | C85 Colon Cancer Cells | 100 µM this compound | Increase | Rise in cellular ROS levels | nih.gov |

Coordination Chemistry and Metal Complexation of 6 Hydroxy Thionicotinamide

Ligand Properties and Coordination Modes

6-Hydroxy-thionicotinamide is a heterocyclic thioamide that can act as a versatile ligand in coordination chemistry. Its coordination behavior is dictated by the presence of several potential donor atoms: the pyridine (B92270) ring nitrogen, the thioamide sulfur, the thioamide nitrogen, and the hydroxyl oxygen (or the thiol sulfur in its tautomeric form). The existence of tautomerism between the thione-hydroxy and the thiol-pyridone forms is a critical aspect of its ligand properties. The equilibrium between these tautomers can be influenced by factors such as the solvent and pH. ucj.org.ua

The thioamide group itself can coordinate to a metal center in several ways. It can act as a simple monodentate ligand through the sulfur atom, or it can form a chelate ring by coordinating through both the sulfur and nitrogen atoms. The pyridine ring nitrogen offers an additional coordination site, allowing for the possibility of bidentate or even tridentate chelation. For instance, in mixed ligand complexes involving 6-mercaptopurine (B1684380) (a related mercaptopyrimidine) and nicotinamide (B372718), the nicotinamide moiety coordinates as a monodentate ligand through its pyridinic nitrogen. cajost.com.ng

The deprotonation of the hydroxyl or thiol group can lead to the formation of an anionic ligand, which can result in the formation of stable neutral complexes. The specific coordination mode adopted by this compound will depend on various factors, including the nature of the metal ion, the reaction conditions, and the presence of other competing ligands.

Potential Coordination Modes of this compound:

| Coordination Mode | Donor Atoms Involved | Description |

| Monodentate | S | Coordination through the sulfur atom of the thioamide group. |

| Monodentate | N (pyridine) | Coordination through the nitrogen atom of the pyridine ring. |

| Bidentate | S, N (thioamide) | Chelation involving the sulfur and nitrogen atoms of the thioamide group. |

| Bidentate | S, N (pyridine) | Chelation involving the sulfur atom and the pyridine ring nitrogen. |

| Bidentate | O, N (pyridine) | Chelation involving the hydroxyl oxygen and the pyridine ring nitrogen. |

| Tridentate | S, N (pyridine), O | Chelation involving the sulfur, pyridine nitrogen, and hydroxyl oxygen atoms. |

Synthesis and Spectroscopic Characterization of Metal Complexes

While specific synthetic procedures and detailed spectroscopic data for metal complexes of this compound are not extensively documented in the literature, general methods for the synthesis of thioamide and hydroxypyridine-thione metal complexes can be applied. The synthesis of the ligand itself, in its 6-mercapto-nicotinamide form, has been reported via the reaction of 6-chloronicotinamide (B47983) with thiourea (B124793). google.com S-alkylation of the resulting N-(4-fluorophenyl)-6-mercapto-nicotinamide has also been demonstrated, indicating the reactivity of the thiol group for further coordination or modification. acs.org

The synthesis of metal complexes would typically involve the reaction of a suitable metal salt with the ligand in an appropriate solvent. The choice of solvent and reaction temperature would be crucial in determining the final product.

Spectroscopic Characterization:

The characterization of any resulting metal complexes would rely on a combination of spectroscopic techniques:

Infrared (IR) Spectroscopy: IR spectroscopy would be instrumental in determining the coordination mode of the ligand. Changes in the vibrational frequencies of the C=S, C=N, C=O, and N-H bonds upon coordination would provide evidence of metal-ligand bond formation. For instance, a shift to lower frequency of the ν(C=S) band is indicative of sulfur coordination. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would be used to characterize the ligand and its complexes in solution. Shifts in the proton and carbon signals of the pyridine ring and the thioamide group upon coordination would provide information about the binding sites. libretexts.org

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about the electronic transitions within the ligand and the metal complexes. The appearance of new charge-transfer bands in the spectra of the complexes would be indicative of metal-ligand interactions. In mixed metal complexes of 6-mercaptopurine and nicotinamide, ligand-to-metal charge transfer transitions have been observed. researchgate.net

Mass Spectrometry: Mass spectrometry would be used to confirm the molecular weight and stoichiometry of the synthesized complexes.

Investigation of Metal-Ligand Bonding and Structural Geometry

The structural geometry of the metal complexes will be determined by the coordination number and the electronic configuration of the central metal ion. Common geometries such as tetrahedral, square planar, and octahedral are anticipated. The specific geometry will be influenced by the ligand's bite angle in chelate formation and any steric hindrance.

Expected Geometries for Metal Complexes of this compound:

| Metal Ion | Coordination Number | Likely Geometry |

| Cu(II), Zn(II) | 4 | Tetrahedral or Square Planar |

| Ni(II) | 4 or 6 | Square Planar or Octahedral |

| Fe(III), Co(II) | 4 or 6 | Tetrahedral or Octahedral |

| Pt(II), Pd(II) | 4 | Square Planar |

Electron Transfer Kinetics in Metal-Thioamide Systems

The thioamide functional group can participate in electron transfer processes, which is a key aspect of the reactivity of its metal complexes. Studies on the electron transfer kinetics of thionicotinamide (B1219654) coordinated to pentacyanoferrate(III)/(II) complexes have provided a model system for understanding the activation of thioamide-containing compounds. nih.govresearchgate.net

In this model system, the reaction of the Fe(III) complex with thionicotinamide leads to the intramolecular electron transfer from the thioamide ligand to the metal center, resulting in the reduction of Fe(III) to Fe(II) and the conversion of the thionicotinamide ligand. nih.gov The rate of this intramolecular electron transfer was determined to be 10 s-1. nih.gov

Furthermore, the oxidation of thionicotinamide by an external oxidizing agent, hexacyanoferrate(III), was also investigated. This intermolecular electron transfer reaction was found to be strongly dependent on pH, which is related to the deprotonation of the imidothiol form of the thionicotinamide. nih.govresearchgate.net These findings highlight the redox-active nature of the thioamide group and its potential to mediate electron transfer in its metal complexes. The principles of photoinduced electron transfer have also been explored for thioamides, indicating their potential role in photochemical processes. acs.org

Potential for Bioinorganic and Catalytic Applications

The structural features of this compound and its ability to form stable metal complexes suggest potential applications in bioinorganic chemistry and catalysis.

Bioinorganic Applications:

Metalloenzyme Inhibition: Hydroxypyridine-thione derivatives are known to be effective chelators of metal ions and have been investigated as inhibitors of metalloenzymes. For example, 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid has been identified as a potent inhibitor of VIM-2, a metallo-β-lactamase that confers antibiotic resistance to bacteria. nih.govresearchgate.net The ability of this compound to chelate zinc ions could make it a candidate for the development of new antibacterial agents that target zinc-dependent enzymes.

Antimicrobial Agents: The zinc salt of 1-hydroxypyridine-2-thione (zinc pyrithione) is a well-known antimicrobial agent. sigmaaldrich.com Metal complexes of this compound could exhibit similar or enhanced antimicrobial properties.

Biological Activity of Nicotinamide Derivatives: Nicotinamide and its derivatives are involved in numerous biological processes, including acting as antioxidants and playing a role in cellular metabolism. researchgate.netmdpi.comnih.gov The coordination of these molecules to metal ions can modulate their biological activity.

Catalytic Applications:

Oxidation Catalysis: Metal complexes containing redox-active ligands are often employed as catalysts in oxidation reactions. The ability of the thioamide group to participate in electron transfer processes suggests that metal complexes of this compound could be investigated as catalysts for various oxidation reactions.

Homogeneous Catalysis: The versatile coordination chemistry of this compound allows for the design of a wide range of metal complexes with different geometries and electronic properties. This tunability is a desirable feature for the development of new homogeneous catalysts for various organic transformations. Metal complexes of N-hydroxypyridine-2-thione have been studied for their redox activity, which is a key aspect of many catalytic cycles. nih.gov

Analytical Methodologies for 6 Hydroxy Thionicotinamide Research

Chromatographic Separation Techniques for Purity Assessment and Quantification

Chromatography is the cornerstone of separation science, indispensable for isolating 6-Hydroxy-thionicotinamide from synthesis precursors, degradation products, or complex biological components.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantification of non-volatile compounds like this compound. The development of a robust HPLC method involves the systematic optimization of the stationary phase, mobile phase composition, and detection parameters to achieve adequate separation and sensitivity.

For this compound, a reversed-phase (RP) approach is typically employed. The compound's polarity, influenced by the hydroxyl and thionamide groups, dictates the choice of column and mobile phase. A C18 column is a common starting point, offering a nonpolar stationary phase that retains the analyte based on its hydrophobic character.

The mobile phase generally consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer to control pH) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the mobile phase is critical as it can affect the ionization state of the molecule's functional groups, thereby influencing its retention time and peak shape. Gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to elute all compounds of interest with good resolution in a reasonable timeframe.

Detection is commonly achieved using a Diode-Array Detector (DAD) or a UV-Vis detector. The pyridine (B92270) ring in this compound contains a chromophore that absorbs UV light, allowing for sensitive detection. The selection of an optimal wavelength is determined by scanning the UV spectrum of the pure compound to find its absorbance maximum (λmax). For related compounds like 6-chloronicotinic acid, detection is often performed in the 260-280 nm range. nih.govresearchgate.net

A hypothetical HPLC method for this compound is outlined in the table below, based on established methods for similar pyridine derivatives. researchgate.netsielc.com

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | Diode-Array Detector (DAD) |

| Detection Wavelength | ~270 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is a high-resolution separation technique best suited for thermally stable and volatile compounds. Due to the polar nature and low volatility of this compound, direct analysis by GC is not feasible. Therefore, a derivatization step is required to convert the non-volatile analyte into a volatile derivative. cdc.gov

The active hydrogens on the hydroxyl (-OH) and thionamide (-CSNH2) or its tautomeric thiol (-SH) groups are the primary targets for derivatization. Silylation is a common technique where reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used to replace the active hydrogens with nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. This process significantly increases the volatility and thermal stability of the analyte, making it amenable to GC analysis.

Another approach is extractive alkylation, where thiols are converted to more stable and volatile derivatives. nih.gov The resulting derivative can then be separated on a low-to-mid polarity capillary column, such as a DB-5 or HP-5ms, and detected by a Flame Ionization Detector (FID) or, for greater sensitivity and structural information, a Mass Spectrometer (MS). analytice.com

Table 2: Potential GC-MS Parameters for Derivatized this compound

| Parameter | Condition |

|---|---|

| Derivatization Agent | BSTFA with 1% TMCS |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | 50-550 m/z |

Spectrophotometric Assays for Concentration Determination in Biological Matrices

UV-Visible spectrophotometry is a straightforward and cost-effective method for determining the concentration of an analyte in solution, provided it has a suitable chromophore and the sample matrix has low background absorbance at the analytical wavelength. The method is based on the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the absorbing species.

This compound possesses a pyridine ring system which absorbs UV radiation. To determine its concentration, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

When analyzing biological matrices such as plasma or urine, significant sample preparation is often required to remove interfering substances that also absorb in the UV region. This can involve protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE). Alternatively, spectrophotometric assays can be coupled with enzymatic reactions for enhanced specificity, such as monitoring the change in absorbance of NADH at 340 nm in a coupled reaction. nih.gov

Enzymatic Cycling Methods for Sensitive Quantification of Analogues and Metabolites

Enzymatic cycling assays are highly sensitive methods used to quantify picomole to femtomole levels of substrates, including nicotinamide (B372718) analogues and metabolites. nih.gov These assays achieve signal amplification through a series of coupled enzymatic reactions where the analyte or its product is repeatedly cycled, leading to the accumulation of a readily detectable product.

A hypothetical enzymatic cycling assay for this compound could be designed if it is a substrate for a specific enzyme. For instance, if an enzyme could convert it to a product that then participates in a cycling reaction. A common cycling system involves the interconversion of NAD+/NADH or NADP+/NADPH, where the production of the reduced form (NADH or NADPH) is monitored by its absorbance at 340 nm or by fluorescence. nih.gov

The principle involves two enzymes. The first enzyme would react with the analyte's metabolite, producing a product that is a substrate for the second enzyme. The second enzyme would then regenerate the substrate for the first enzyme, thus completing the cycle. In each cycle, a molecule of a reporter substrate, like glucose-6-phosphate, is consumed, leading to the generation of a detectable product, such as NADPH. The rate of product formation is proportional to the initial concentration of the analyte.

Table 3: Example Components of an Enzymatic Cycling Assay for a Nicotinamide Analogue nih.govnih.gov

| Component | Function |

|---|---|

| Analyte-specific Enzyme | Converts the target metabolite into a substrate for the cycling reaction. |

| Cycling Enzymes | e.g., Glucose-6-Phosphate Dehydrogenase, Glutamate Dehydrogenase. |

| Substrates | e.g., α-Ketoglutarate, Glucose-6-Phosphate, ADP. |

| Cofactors | NAD(P)H or NAD(P)+. |

| Detection | Spectrophotometer or Fluorometer (monitoring NAD(P)H). |

Coupled Mass Spectrometry Techniques for Identification and Trace Analysis

Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique like HPLC or GC, is a powerful tool for the definitive identification and trace-level quantification of this compound and its metabolites. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common configuration for this type of analysis.

In LC-MS/MS, the analyte is first separated by HPLC and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, converting the molecules in the liquid phase into gas-phase ions.

For quantification, tandem mass spectrometry is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, the first mass analyzer (Q1) is set to select the protonated molecular ion of the analyte (the precursor ion, [M+H]+). These selected ions are then fragmented in a collision cell (q2), and a specific, characteristic fragment ion (the product ion) is monitored by the third mass analyzer (Q3). This precursor-to-product ion transition is highly specific to the analyte, providing excellent selectivity and sensitivity even in complex biological matrices. mdpi.comnih.gov

Table 4: Hypothetical LC-MS/MS Parameters for this compound

| Parameter | Condition |

|---|---|

| Chromatography | As per HPLC method in Table 1 |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Gas Flow | 650 L/hr |

| Precursor Ion (Q1) | m/z corresponding to [M+H]+ of this compound |

| Product Ion (Q3) | Specific fragment ion determined by infusion experiments |

| Collision Energy | Optimized for maximum fragment ion intensity |

Electrochemical Methods for Redox Potential Characterization

Electrochemical methods can be used to investigate the redox properties of this compound, particularly due to the presence of the electroactive thiol/thione group. Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and electrochemical impedance spectroscopy (EIS) can provide information on its oxidation and reduction potentials. researchgate.netnih.gov

In a typical experiment, a three-electrode system is used, consisting of a working electrode, a reference electrode, and a counter electrode. The thione/thiol group of this compound can be specifically adsorbed onto the surface of a gold or mercury working electrode through the sulfur atom. nih.gov

By applying a potential sweep and measuring the resulting current, a voltammogram is obtained, which reveals the potentials at which the compound is oxidized or reduced. These redox potentials are fundamental characteristics of the molecule and can provide insights into its potential biochemical reactions, such as its interaction with reactive oxygen species or its role in redox signaling pathways. The shape and position of the voltammetric peaks can also be used for quantitative analysis. researchgate.net

Table 5: Typical Parameters for Electrochemical Analysis of a Mercaptopyridine Compound

| Parameter | Condition |

|---|---|

| Technique | Cyclic Voltammetry (CV) |

| Working Electrode | Gold (Au) Disc Electrode |

| Reference Electrode | Ag/AgCl |

| Counter Electrode | Platinum (Pt) wire |

| Electrolyte | 0.1 M Phosphate Buffer, pH 7.4 |

| Potential Range | -0.2 V to +1.0 V vs. Ag/AgCl |

| Scan Rate | 100 mV/s |

Hyphenated Techniques for Comprehensive Profiling

The comprehensive profiling of this compound in complex biological or chemical matrices necessitates advanced analytical strategies that couple powerful separation techniques with highly sensitive and specific detection methods. Hyphenated techniques, which link a separation method (like chromatography or electrophoresis) directly to a detection method (like mass spectrometry), are indispensable for this purpose. springernature.comsaspublishers.com These approaches allow for the simultaneous separation, identification, and quantification of the target analyte and related compounds, providing a wealth of information from a single analysis. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and thermally stable compounds. mdpi.com For a polar, non-volatile compound like this compound, direct GC-MS analysis is challenging. Therefore, a chemical derivatization step is typically required to convert the analyte into a more volatile and thermally stable derivative. Common derivatization agents, such as silylating agents (e.g., BSTFA) or acylating agents, can be used to react with the hydroxyl (-OH) and thioamide (-CSNH2) functional groups.

Once derivatized, the compound can be separated on a GC column based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that is used for structural elucidation and confirmation, often by comparison with spectral libraries. researchgate.netnih.gov

Illustrative GC-MS Data for Derivatized this compound The following table represents hypothetical data for a trimethylsilyl (TMS) derivative of this compound to illustrate the type of information obtained from a GC-MS analysis. Actual values would need to be determined experimentally.

| Parameter | Illustrative Value/Description | Purpose |

| Derivative | Bis(trimethylsilyl) derivative | Increases volatility and thermal stability |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | Separation of the analyte from matrix components |

| Retention Time (RT) | 15.2 minutes | Characteristic time for elution, aids in identification |

| Molecular Ion (M+) | m/z 298 | Corresponds to the mass of the derivatized molecule |

| Key Fragment Ions | m/z 283, 225, 73 | Characteristic fragments used for structural confirmation |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is arguably the most powerful and widely used technique for the analysis of non-volatile, polar compounds like this compound in complex mixtures. nih.govnih.gov It offers high sensitivity and specificity without the need for derivatization.

In a typical LC-MS setup, the compound is first separated using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). Reversed-phase chromatography, using a C18 column, is commonly employed, where separation is based on the analyte's polarity. The mobile phase composition is optimized to achieve good retention and peak shape.

The eluent from the LC column is then introduced into the mass spectrometer via an interface, most commonly an electrospray ionization (ESI) source. ESI is a soft ionization technique that typically generates a protonated molecule [M+H]+ in positive ion mode or a deprotonated molecule [M-H]- in negative ion mode, preserving the molecular weight information. saspublishers.com For enhanced structural confirmation, tandem mass spectrometry (MS/MS) is used. In this mode, the molecular ion is selected and fragmented to produce a characteristic spectrum of product ions, which is highly specific to the compound's structure. nih.gov

Illustrative LC-MS/MS Parameters for this compound Analysis This table provides a hypothetical example of parameters for an LC-MS/MS method. These would be optimized during method development.

| Parameter | Illustrative Setting/Value | Purpose |

| LC Column | C18 (e.g., 50 mm x 2.1 mm, 1.8 µm) | Chromatographic separation |

| Mobile Phase | Gradient of water and acetonitrile with formic acid | Elution of the analyte |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Generation of molecular ions |

| Precursor Ion (Q1) | m/z 155.0 | Mass of the protonated this compound molecule |

| Product Ions (Q3) | m/z 138.0, 121.0, 94.0 | Specific fragments for confirmation and quantification |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | High sensitivity and specificity for quantification |

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is a valuable alternative and complementary technique to LC-MS, particularly for the analysis of charged and highly polar species. researchgate.net Separation in CE is based on the differential migration of analytes in an electric field, which is dependent on their charge-to-size ratio. This fundamentally different separation mechanism can resolve compounds that are difficult to separate by LC. nih.gov

For this compound, which can exist in a protonated state at low pH, CE-MS can provide very high-efficiency separations with minimal sample and solvent consumption. The capillary is coupled to a mass spectrometer, typically via an ESI interface, allowing for sensitive detection and identification of the separated analytes. CE-MS is particularly useful for separating isomers and closely related compounds. researchgate.net

Illustrative CE-MS Analytical Data for this compound This table shows potential data points from a CE-MS analysis, which would require experimental verification.

| Parameter | Illustrative Value/Description | Purpose |